3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline, also known as GNF-Pf-120, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum . This target plays a crucial role in the resistance to antimalarial compounds that have a mitochondrial mechanism of action .
Mode of Action
The interaction of GNF-Pf-120 with its target, pfmfr3, results in decreased sensitivity to the compound itself and other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-120 may inhibit the function of pfmfr3, thereby affecting the parasite’s resistance to antimalarial drugs .
Biochemical Pathways
The action of GNF-Pf-120 affects the biochemical pathways related to the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with its target, pfmfr3, influences the parasite’s resistance to antimalarial compounds that act on the mitochondria .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, can influence its ADME properties .
Result of Action
The molecular and cellular effects of GNF-Pf-120’s action primarily involve its interaction with the pfmfr3 transporter in Plasmodium falciparum. This interaction leads to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-120. These factors can include the physiological environment within the Plasmodium falciparum parasite, the presence of other drugs, and the parasite’s genetic makeup . .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHNIAEVHLGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.